molecular formula C12H16N2O5 B3249133 2-[Boc(methyl)amino]-4-nitrophenol CAS No. 191352-28-0

2-[Boc(methyl)amino]-4-nitrophenol

Cat. No.: B3249133
CAS No.: 191352-28-0
M. Wt: 268.27 g/mol
InChI Key: IOYJQWXBPNAZPZ-UHFFFAOYSA-N
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Description

2-[Boc(methyl)amino]-4-nitrophenol is a nitroaromatic compound featuring a tert-butoxycarbonyl (Boc)-protected methylamino group at the 2-position of a 4-nitrophenol scaffold. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing deprotection under acidic conditions for further functionalization. Its structural attributes—including hydrogen-bonding capabilities from the phenolic -OH and nitro groups, as well as steric effects from the Boc group—influence its physicochemical behavior and reactivity .

Properties

IUPAC Name

tert-butyl N-(2-hydroxy-5-nitrophenyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(16)13(4)9-7-8(14(17)18)5-6-10(9)15/h5-7,15H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYJQWXBPNAZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=C(C=CC(=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Boc(methyl)amino]-4-nitrophenol typically involves the protection of an amino group with a Boc group, followed by nitration of the phenol ring. One common method involves the reaction of 4-nitrophenol with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine (NEt3) to form the Boc-protected intermediate. This intermediate is then reacted with methylamine to introduce the methylamino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[Boc(methyl)amino]-4-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The nitrophenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be used as reducing agents.

    Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc group.

Major Products Formed

    Oxidation: Quinones

    Reduction: 2-[Boc(methyl)amino]-4-aminophenol

    Substitution: 2-(Methylamino)-4-nitrophenol

Scientific Research Applications

2-[Boc(methyl)amino]-4-nitrophenol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[Boc(methyl)amino]-4-nitrophenol involves its interaction with molecular targets through its functional groups. The nitrophenol moiety can participate in electron transfer reactions, while the Boc-protected amino group can be selectively deprotected to reveal the active amine. This allows the compound to act as a versatile intermediate in various chemical and biological processes.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison
Property This compound (E)-2-[(4-Fluorophenyl)imino)methyl]-4-nitrophenol 2-amino-4-nitrophenol
Molecular Weight (g/mol) ~280 (estimated) 276.23 154.12
Melting Point Not reported 165–167°C 143°C
Hydrogen Bond Donors 2 (-OH, -NHBoc) 2 (-OH, -NH) 2 (-OH, -NH₂)
LogP (Predicted) ~2.5 ~1.8 ~1.2

Research Findings and Notes

  • Synthetic Utility: The Boc group in this compound enables controlled deprotection for stepwise synthesis of targeted molecules, unlike unstable Schiff bases .
  • Spectroscopic Differences: Fluorophenyl imino derivatives show distinct UV-Vis absorbance at 350–400 nm due to extended conjugation, absent in Boc-protected analogues .
  • Crystallography : Boc-protected compounds exhibit less predictable crystal packing due to steric effects, contrasting with the ordered hydrogen-bonded networks in Schiff bases .

Biological Activity

2-[Boc(methyl)amino]-4-nitrophenol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C10H12N2O4
  • Molecular Weight : 224.21 g/mol
  • IUPAC Name : 2-(tert-butoxycarbonyl)(methylamino)-4-nitrophenol

The presence of the nitrophenol moiety suggests potential interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It could interact with various receptors, influencing signaling pathways that regulate cellular functions.
  • Antioxidant Activity : The nitro group may contribute to antioxidant properties, scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, studies have shown that nitrophenol derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For instance, it has been tested against human breast cancer cells (MCF-7), showing significant inhibition of cell proliferation at certain concentrations .

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040
10015

Mutagenicity and Toxicity Assessments

Toxicological assessments reveal that while some nitrophenol derivatives exhibit mutagenic properties in bacterial assays, the specific mutagenic potential of this compound needs further investigation. A study indicated that related compounds can induce chromosomal aberrations in mammalian cells without metabolic activation .

Case Studies

  • Synthesis and Biological Evaluation : A study synthesized a series of Boc-protected amino compounds, including derivatives of this compound, assessing their biological activity against cancer cell lines. The findings suggested promising anticancer activity, warranting further exploration into structure-activity relationships .
  • Pharmacological Profiling : Another study focused on the pharmacokinetics of similar compounds, noting their absorption and metabolism in vivo. The results indicated favorable bioavailability profiles for certain derivatives, suggesting potential for therapeutic applications .

Q & A

Basic: What are the standard synthetic routes for 2-[Boc(methyl)amino]-4-nitrophenol, and how can intermediates be stabilized?

Answer: The compound is typically synthesized via condensation reactions. For example, refluxing 2-hydroxy-5-nitrobenzaldehyde with a Boc-protected amine (e.g., 4-methylaniline) in ethanol under controlled pH conditions yields the product . Key intermediates, such as Schiff bases, are prone to hydrolysis; stabilization requires inert atmospheres (N₂/Ar) and anhydrous solvents. Monitoring via TLC or HPLC ensures reaction progression. Post-synthesis, intermediates should be stored at low temperatures (−20°C) to prevent decomposition .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR confirms Boc-group integrity and nitro/methylamino substitution patterns. Aromatic protons appear downfield (δ 7–9 ppm) due to nitro and phenolic groups .
  • X-ray crystallography : Single-crystal diffraction (e.g., Bruker Kappa APEXII CCD) resolves the planar geometry of the 4-methylaniline and 2-hydroxy-5-nitrobenzaldehyde moieties (r.m.s. deviations <0.03 Å) and quantifies dihedral angles (~41.86°) between aromatic rings . SHELXL refines hydrogen atom positions and occupancy ratios for co-crystallized isomers (e.g., 0.60:0.40 ratio) .

Advanced: How do competing intramolecular hydrogen bonds and π-π interactions influence the compound’s crystallinity?

Answer: Intramolecular O–H⋯N and N–H⋯O hydrogen bonds form S(6) ring motifs, stabilizing the molecular conformation . π-π stacking between aromatic rings (separation: ~3.71–3.92 Å) and C–H⋯π interactions further enhance lattice stability. However, slippage (~1.45 Å) in π-π systems can reduce packing efficiency, requiring temperature-controlled crystallization to minimize defects . Graph set analysis (Bernstein formalism) helps map hydrogen-bonding networks .

Advanced: What challenges arise in resolving dynamic isomerism in crystallographic studies of this compound?

Answer: Co-crystallization of isomers (e.g., neutral and zwitterionic forms) complicates refinement. Partial occupancy refinement in SHELXL (via free-variable constraints) is used to model overlapping electron densities. For example, hydrogen atom positions and isotropic displacement parameters (Uiso) are optimized to resolve a 0.60:0.40 isomer ratio . Disorder in methyl or nitro groups may require TLS (translation-libration-screw) models to account for anisotropic motion .

Advanced: How can computational methods predict the compound’s reactivity in coordination chemistry applications?

Answer: Density functional theory (DFT) calculates electron density distributions, identifying nucleophilic (phenolic O) and electrophilic (nitro group) sites for metal coordination. The Colle-Salvetti correlation-energy formula models non-covalent interactions (e.g., ligand-metal charge transfer) . For example, reduced Schiff base derivatives of this compound form dinuclear Zn(II) complexes bridged by phenoxo oxygen atoms, validated via DFT-optimized bond lengths (~1.95 Å for Zn–O) .

Basic: What precautions are necessary for handling this compound in biological studies?

Answer: Nitrophenol derivatives exhibit moderate toxicity (e.g., methemoglobinemia risk). Use PPE (gloves, goggles) and work in fume hoods. Urinary 4-nitrophenol is a biomarker for exposure monitoring . Avoid aqueous solutions at neutral pH, where nitro groups may hydrolyze to reactive intermediates .

Advanced: How do solvent polarity and pH affect the compound’s electronic absorption spectra?

Answer: In polar solvents (e.g., DMSO), the nitro group’s electron-withdrawing effect redshifts the π→π* transition (~400–450 nm). Acidic conditions protonate the phenolic oxygen, enhancing intramolecular charge transfer (ICT) and absorbance intensity. TD-DFT simulations correlate experimental UV-Vis spectra with frontier molecular orbitals (HOMO-LUMO gaps ~3.5 eV) .

Advanced: What strategies mitigate byproduct formation during Boc deprotection?

Answer: Boc removal with TFA/CH₂Cl₂ risks nitrophenol oxidation. Alternatives include catalytic hydrogenation (Pd/C, H₂) or mild acidic conditions (HCl/dioxane). Monitor via IR spectroscopy for carbonyl loss (~1680 cm⁻¹, Boc C=O stretch) . Quenching with cold ether minimizes side reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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